molecular formula C20H18N4O2S2 B2365678 N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide CAS No. 714929-21-2

N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide

Cat. No.: B2365678
CAS No.: 714929-21-2
M. Wt: 410.51
InChI Key: JLZZEKIBXHLLDH-UHFFFAOYSA-N
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Description

N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of o-phenylenediamine with a 1,2-dicarbonyl compound to form the quinoxaline ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the condensation step and the employment of green chemistry principles to reduce the environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents onto the quinoxaline or thiophene rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline N-oxides, while substitution reactions could introduce various alkyl or aryl groups onto the quinoxaline or thiophene rings .

Scientific Research Applications

N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application, but common targets include microbial enzymes and cellular receptors involved in signal transduction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoxaline derivatives such as:

  • 2-Chloro-3-(piperazin-2-yl)quinoxaline
  • 2-Methoxy-3-(piperazin-2-yl)quinoxaline
  • Quinazolines
  • Pthalazines
  • Cinnolenes

Uniqueness

N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide is unique due to the presence of the thiophene-2-sulfonamide group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved efficacy in its applications .

Properties

IUPAC Name

N-[3-(2,5-dimethylanilino)quinoxalin-2-yl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S2/c1-13-9-10-14(2)17(12-13)23-19-20(22-16-7-4-3-6-15(16)21-19)24-28(25,26)18-8-5-11-27-18/h3-12H,1-2H3,(H,21,23)(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLZZEKIBXHLLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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